2-(Carboxymethyl)-4-nitrobenzoic acid

Descripción

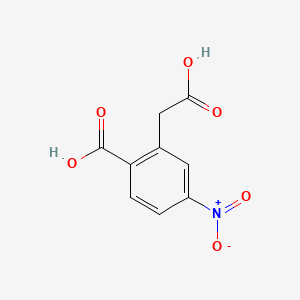

Structure

3D Structure

Propiedades

IUPAC Name |

2-(carboxymethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXWBQEZGLFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960195 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39585-32-5 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Carboxymethyl 4 Nitrobenzoic Acid and Its Analogs

Strategic Retrosynthesis and Precursor Selection for Carbon-Carbon Bond Formation

A logical retrosynthetic analysis of 2-(carboxymethyl)-4-nitrobenzoic acid suggests a disconnection of the carboxymethyl group, leading to a substituted toluene (B28343) derivative as a key intermediate. A plausible retrosynthetic pathway is outlined below:

Retrosynthetic Analysis:

The primary disconnection severs the C-C bond between the aromatic ring and the carboxymethyl group. This leads to a 2-methyl-4-nitrobenzoic acid synthon and a one-carbon synthon that can be introduced in the forward synthesis.

Forward Synthesis Strategy:

A forward synthesis based on this retrosynthesis could commence with the nitration of toluene to yield a mixture of isomers, from which 4-nitrotoluene (B166481) is isolated. Subsequent oxidation of the methyl group would furnish 4-nitrobenzoic acid. The introduction of the second methyl group at the 2-position can be challenging due to the deactivating nature of the nitro and carboxyl groups.

An alternative and more convergent approach starts with 2-methyl-4-nitroaniline. Diazotization followed by a Sandmeyer-type reaction can introduce a cyano group, which upon hydrolysis yields 2-methyl-4-nitrobenzoic acid. The final and crucial step is the introduction of the carboxymethyl group. This can be achieved through various C-C bond-forming reactions. One potential route involves the radical bromination of the methyl group to form a benzyl (B1604629) bromide intermediate, followed by reaction with a cyanide source and subsequent hydrolysis to the carboxylic acid.

A more modern approach would involve the direct C-H functionalization of 2-methyl-4-nitrobenzoic acid, although this is challenging due to the electronic properties of the substrate.

Precursor Selection:

The choice of precursors is dictated by their commercial availability, cost, and the efficiency of the subsequent transformations. Key potential precursors for the synthesis of this compound are presented in the table below.

| Precursor | Rationale for Selection |

| 4-Nitrotoluene | Readily available and inexpensive starting material for the introduction of the nitro group and one of the carboxylic acid functionalities. |

| 2-Methyl-4-nitroaniline | Allows for the strategic introduction of the second carboxylic acid group via diazotization and cyanation. |

| 2,4-Dinitrotoluene | Could potentially be selectively reduced and functionalized, though selectivity might be an issue. |

| 4-Nitro-o-xylene | Direct oxidation of one methyl group and functionalization of the other could provide a route, however, selective oxidation can be challenging. |

Catalytic Approaches for Selective Functionalization of Aromatic Rings

Catalysis plays a pivotal role in the selective and efficient synthesis of complex organic molecules like this compound. Both transition metal-mediated and organocatalytic approaches offer powerful tools for the functionalization of the aromatic ring.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. For the synthesis of this compound and its analogs, several transition metal-catalyzed reactions are of significant interest.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the arylation and vinylation of aromatic halides and triflates. In the context of our target molecule, a palladium catalyst could be employed to couple a suitably functionalized aromatic precursor with a reagent that introduces the carboxymethyl group or its precursor. For instance, a palladium-catalyzed carbonylation of a benzyl halide derivative of a 4-nitrobenzoic acid precursor could be a viable strategy.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful method for the direct functionalization of C-H bonds in benzoic acids. ijprdjournal.comresearchgate.netnih.govajrconline.org This approach could potentially be applied to a 4-nitrobenzoic acid derivative to introduce a functional group at the ortho position, which could then be converted to the carboxymethyl group.

Copper-catalyzed reactions have also shown promise in the functionalization of aromatic rings. matanginicollege.ac.inrasayanjournal.co.ingoogle.com Copper-catalyzed C-H activation strategies could offer a cost-effective alternative to palladium and rhodium for the introduction of the carboxymethyl moiety.

The table below summarizes some relevant transition metal-catalyzed reactions that could be adapted for the synthesis of the target molecule.

| Reaction Type | Metal Catalyst | Potential Application in Synthesis |

| Suzuki Coupling | Palladium | Coupling of a halogenated 4-nitrobenzoic acid derivative with a boronic acid containing the carboxymethyl group. |

| Heck Reaction | Palladium | Coupling of a halogenated 4-nitrobenzoic acid derivative with an acrylate (B77674) ester, followed by reduction and hydrolysis. |

| Carbonylation | Palladium | Introduction of a carboxyl group by reacting a benzyl halide precursor with carbon monoxide. |

| C-H Activation | Rhodium, Palladium, Copper | Direct functionalization of the C-H bond at the 2-position of a 4-nitrobenzoic acid derivative. |

Organocatalytic Systems for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, enabling the preparation of chiral molecules with high enantioselectivity. chemrxiv.orgacs.orgrsc.org While the parent molecule, this compound, is achiral, the development of organocatalytic methods is crucial for the synthesis of chiral analogs which may have interesting biological activities.

Chiral organocatalysts, such as proline and its derivatives, chiral phosphoric acids, and cinchona alkaloids, can be used to catalyze a wide range of asymmetric transformations. For the synthesis of chiral analogs of this compound, an organocatalytic asymmetric Michael addition to a nitro-substituted α,β-unsaturated ester could be a key step to introduce a chiral carboxymethyl side chain.

Furthermore, organocatalytic methods for the reduction of aromatic nitro compounds can be employed to selectively reduce the nitro group, which can then be further functionalized. chemrxiv.orgacs.orgrsc.org This could be a valuable strategy for the synthesis of a diverse range of analogs.

The following table highlights some organocatalytic reactions that could be utilized in the synthesis of chiral analogs.

| Reaction Type | Organocatalyst | Potential Application in Synthesis of Analogs |

| Asymmetric Michael Addition | Proline derivatives, Cinchona alkaloids | Enantioselective introduction of a chiral carboxymethyl side chain. |

| Asymmetric Friedel-Crafts Alkylation | Chiral phosphoric acids | Enantioselective alkylation of a nitro-substituted aromatic ring. |

| Asymmetric Reduction | Chiral organocatalysts | Enantioselective reduction of a prochiral ketone precursor. |

Green Chemistry Principles in Reaction Design and Optimization

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. The synthesis of this compound can be designed and optimized to be more sustainable by considering solvent choice, atom economy, and energy efficiency.

Solvent-Free and Aqueous Phase Synthesis Strategies

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. orgsyn.org Whenever possible, reactions should be conducted in environmentally benign solvents, with water being the most desirable. Aqueous phase synthesis offers several advantages, including reduced cost, improved safety, and often unique reactivity and selectivity. orgsyn.org For the synthesis of our target molecule, exploring the feasibility of conducting nitration, oxidation, and coupling reactions in water would be a significant step towards a greener process.

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even more sustainable approach. researchgate.netresearchgate.net These reactions often require elevated temperatures or mechanical energy (mechanochemistry) to proceed. Microwave-assisted organic synthesis is another powerful technique that can significantly reduce reaction times and energy consumption, often in the absence of a solvent. ijprdjournal.comajrconline.orgmatanginicollege.ac.inrasayanjournal.co.inresearchgate.netnih.gov

Atom-Economic and E-Factor Considerations for Process Efficiency

Atom economy and the E-factor (Environmental Factor) are two important metrics for evaluating the efficiency and environmental impact of a chemical process. jocpr.com

Atom Economy is a measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions.

The E-Factor is a measure of the amount of waste generated per unit of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The table below provides a hypothetical comparison of two potential synthetic steps in terms of their green chemistry metrics.

| Synthetic Step | Traditional Method | Greener Alternative | Atom Economy (%) | E-Factor (estimated) |

| Nitration | Nitration with H₂SO₄/HNO₃ in an organic solvent | Biocatalytic nitration in aqueous media rsc.org | Lower | Higher |

| Oxidation | Oxidation of a methyl group with KMnO₄ | Catalytic oxidation with O₂ or H₂O₂ | Higher | Lower |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly for scalable production. This approach involves the continuous pumping of reagents through a network of tubes or microreactors, where mixing and reaction occur. The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, enable superior heat and mass transfer, leading to more precise control over reaction parameters like temperature, pressure, and residence time.

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its synthesis based on established reactions for analogous compounds. The synthesis of nitroaromatic compounds and carboxylic acids has been successfully translated to continuous flow processes. For instance, nitration reactions, which are often highly exothermic and can be hazardous in batch, are well-suited for the enhanced safety and control offered by flow reactors.

The scalability of a synthetic process is a critical factor for industrial applications. Flow chemistry provides a more straightforward path to scaling up production compared to batch processes. Instead of using larger, more difficult-to-manage reactors, scaling in a flow system can often be achieved by extending the operational time or by "scaling out," which involves running multiple flow reactors in parallel. This approach avoids the challenges associated with altering the heat and mass transfer characteristics that arise when increasing the volume of a batch reactor.

Table 1: Comparison of Batch vs. Flow Synthesis for Analogous Aromatic Carboxylic Acids

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Difficult to maintain isothermally | Precise and rapid |

| Mixing | Often inefficient, leading to local concentration gradients | Efficient and rapid, enhancing reaction rates |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and better control |

| Scalability | Challenging, requires re-optimization | More straightforward (numbering-up or extended run time) |

| Product Purity | May require extensive purification | Often higher due to better control over side reactions |

Chemo- and Regioselective Synthesis of Advanced Derivatives

The molecular structure of this compound offers multiple reactive sites, making the chemo- and regioselective synthesis of its advanced derivatives a key area of investigation. The compound possesses two distinct carboxylic acid groups and a nitro group attached to an aromatic ring, each with its own reactivity profile.

Chemoselectivity in the derivatization of this compound involves selectively reacting one functional group in the presence of others. For example, the two carboxylic acid groups, one directly attached to the aromatic ring and the other on the methyl substituent, exhibit different acidities and steric environments. This difference can be exploited for selective esterification or amidation under carefully controlled conditions. The carboxyl group attached to the benzene (B151609) ring is generally less acidic than the acetic acid moiety due to the electron-withdrawing nature of the nitro group. This difference in pKa can be used to achieve selective reactions.

Regioselectivity primarily pertains to reactions on the aromatic ring. The existing substituents—the carboxymethyl, the carboxylic acid, and the nitro group—direct the position of any further electrophilic or nucleophilic aromatic substitution reactions. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the carboxylic acid and carboxymethyl groups are also deactivating and meta-directing. This makes further electrophilic substitution on the ring challenging and likely to occur at the position meta to the nitro group and ortho/para to the other substituents, if forced. More commonly, the nitro group can be reduced to an amine, which is a strong activating group and an ortho-, para-director, thus opening up a wider range of possibilities for regioselective functionalization of the aromatic ring.

The selective reduction of the nitro group in the presence of the carboxylic acid functionalities is a key transformation for producing advanced derivatives. Various catalytic systems have been developed for the chemoselective reduction of nitroarenes.

Table 2: Examples of Chemo- and Regioselective Reactions on Analogs of this compound

| Reaction Type | Reagents and Conditions | Selective Outcome |

| Selective Esterification | Alcohol, mild acid catalyst, controlled temperature | Preferential esterification of the more sterically accessible or more acidic carboxyl group |

| Selective Amidation | Amine, coupling agent (e.g., DCC, EDC), controlled stoichiometry | Formation of a mono-amide at the more reactive carboxyl group |

| Chemoselective Reduction | H₂, Pd/C or other selective reducing agents | Reduction of the nitro group to an amine without affecting the carboxylic acid groups |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., methoxide), suitable solvent | Substitution of the nitro group or a halogen at a specific position, if present |

The development of advanced derivatives of this compound through these selective synthetic methodologies is crucial for exploring their potential in various fields of chemical science.

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 2 Carboxymethyl 4 Nitrobenzoic Acid

Detailed Mechanistic Pathways of Nitro Group Transformations

The nitro group of 2-(Carboxymethyl)-4-nitrobenzoic acid is a key functional group that strongly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Aromatic rings, especially those bearing strongly electron-withdrawing groups like the nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, positioned para to the carboxymethyl group and meta to the carboxylic acid, significantly activates the ring towards attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halogen, which is not present in the parent molecule but could be in a derivative), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgnih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. For this compound, a hypothetical SNAr reaction at a position ortho or para to the nitro group would be facilitated by this stabilization.

The nitro group can be reduced to a variety of other functional groups, most commonly an amino group. This transformation is fundamental in the synthesis of many pharmaceutical and industrial chemicals. The reduction can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species.

Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. Chemical reducing agents such as metal hydrides (though less common for aromatic nitro compounds), or metals in acidic media (e.g., tin or iron in HCl) are also effective. The choice of reducing agent and reaction conditions can sometimes allow for the selective formation of intermediates like hydroxylamines. For a molecule with two carboxylic acid groups, the choice of reducing agent would need to be carefully considered to avoid reduction of the carboxylic acid moieties, although they are generally less susceptible to reduction than the nitro group under many conditions.

Reaction Kinetics and Thermodynamics of Esterification and Amidation of the Carboxylic Acids

The two carboxylic acid groups in this compound can undergo esterification and amidation reactions. The kinetics and thermodynamics of these reactions are influenced by the electronic effects of the nitro group and the steric environment of each carboxylic acid.

The kinetics of esterification and amidation are typically studied by monitoring the concentration of reactants or products over time under controlled conditions. From this data, rate constants (k) can be determined. By conducting these experiments at various temperatures, the activation energy (Ea) and other activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations.

For substituted benzoic acids, the Hammett equation, log(k/k₀) = ρσ, is often used to correlate reaction rates with the electronic effects of substituents. libretexts.orgviu.ca The σ value represents the electronic effect of a substituent, and the ρ value indicates the sensitivity of the reaction to these effects. Similarly, the Taft equation can be employed to separate polar, steric, and resonance effects, which is particularly relevant for ortho-substituted systems. wikipedia.orguniroma1.it While specific data for this compound is unavailable, studies on other substituted benzoic acids provide a framework for how the nitro and carboxymethyl groups would be expected to influence reaction rates. lookchem.comrsc.org

Table 1: Illustrative Kinetic Data for the Esterification of Substituted Benzoic Acids (General Examples) This table presents hypothetical data based on general trends for substituted benzoic acids and is not specific to this compound.

| Substituent | Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| H | Esterification | 1.2 x 10⁻⁴ | 55 |

| 4-NO₂ | Esterification | 5.8 x 10⁻⁴ | 50 |

Esterification is typically acid-catalyzed. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.

Amidation can be achieved by direct reaction of the carboxylic acid with an amine at high temperatures, often with the removal of water to drive the equilibrium. More commonly, the carboxylic acid is first activated using a coupling reagent such as a carbodiimide (B86325) (e.g., DCC, EDC) or by converting it to a more reactive derivative like an acyl chloride or an anhydride (B1165640).

The choice of solvent can significantly impact reaction rates. Polar aprotic solvents can stabilize charged intermediates, while the ability of a solvent to participate in hydrogen bonding can also play a crucial role. For SNAr reactions, polar aprotic solvents are generally preferred.

Table 2: General Solvent Effects on Reaction Rates (Illustrative) This table provides a qualitative overview of expected solvent effects and is not based on specific data for this compound.

| Reaction Type | Solvent Class | Expected Rate Effect |

|---|---|---|

| SNAr | Polar Aprotic (e.g., DMSO, DMF) | Rate Enhancement |

| Esterification (Acid-catalyzed) | Non-polar (e.g., Toluene) | Favored (allows azeotropic water removal) |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide crucial evidence for proposed mechanistic pathways. For the reactions involving this compound, several types of intermediates could potentially be identified.

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex . wikipedia.org These complexes are often colored and can sometimes be isolated and characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy, or by X-ray crystallography if they are sufficiently stable. nih.gov The stability of a Meisenheimer complex is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring.

During the reduction of the nitro group, nitroso and hydroxylamine intermediates are formed. These species are often reactive and may not be easily isolated, but their presence can sometimes be inferred through trapping experiments or detected by in-situ spectroscopic monitoring of the reaction mixture.

In acid-catalyzed esterification, a tetrahedral intermediate is formed upon the attack of the alcohol on the protonated carbonyl group. Similarly, in amidation reactions involving activating agents, an activated carboxylic acid derivative (e.g., an O-acylisourea in carbodiimide-mediated couplings) is formed as an intermediate, which then reacts with the amine to form another tetrahedral intermediate before collapsing to the amide product. These intermediates are generally transient and not directly observable under normal reaction conditions, but their existence is well-supported by kinetic and isotopic labeling studies.

Computational Modeling of Transition States and Energy Profiles

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at a molecular level. Through the use of theoretical models and calculations, it is possible to map out the energetic landscape of a reaction, identifying key intermediates and the transition states that connect them. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in public literature, we can infer the likely mechanistic pathways and energetic considerations by analogy to similar, well-studied reactions and through the application of established theoretical principles.

The primary reaction pathways of interest for a molecule like this compound would likely involve transformations of its carboxylic acid functional groups, such as decarboxylation, or reactions influenced by the activating nature of the nitro group on the aromatic ring. Computational modeling, particularly using Density Functional Theory (DFT), is a common approach to investigate such processes. These studies typically focus on locating the transition state (TS), which represents the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

To illustrate the type of data generated from such computational studies, consider a hypothetical unimolecular decarboxylation of a substituted nitrobenzoic acid. The table below presents plausible calculated thermodynamic parameters for such a reaction, based on typical values for similar processes.

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|---|

| Reactant | -X.0000 | Y.00 | Z.00 | A.00 |

| Transition State | -X.0000 + ΔE | Y.00 - δ | Z.00 + ΔH‡ | A.00 + ΔG‡ |

| Products | -X.0000 + ΔE_rxn | Y.00 + ΔZPVE | Z.00 + ΔH_rxn | A.00 + ΔG_rxn |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a computational chemistry study. X, Y, Z, and A represent baseline energy values for the reactant, while Δ and δ represent the changes in these values for the transition state and products.

The geometry of the transition state is another critical piece of information obtained from these calculations. For a decarboxylation reaction, the transition state would likely show a partially broken C-C bond and a partially formed C-H bond (if a proton transfer is involved), along with an elongated C=O bond of the departing carbon dioxide. The vibrational frequencies of the transition state are also calculated; a key feature is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Further computational analysis can include the calculation of kinetic isotope effects, which can provide experimental validation for the predicted transition state structure. By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be calculated and compared with experimental data.

In the absence of direct computational studies on this compound, the principles outlined above provide a robust framework for predicting and understanding its chemical reactivity. Future computational investigations would be invaluable in providing a more detailed and quantitative picture of the reaction mechanisms, transition states, and energy profiles specific to this compound.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies

Structural Modifications at the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups, one directly attached to the benzene (B151609) ring and the other on the carboxymethyl substituent, provides ample opportunities for derivatization.

Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. For more sensitive alcohol substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of an acid anhydride (B1165640) like 2-methyl-6-nitrobenzoic anhydride can be utilized to achieve high yields. springernature.com The reactivity of the two carboxylic acid groups may differ, potentially allowing for selective mono-esterification under carefully controlled conditions.

Similarly, a diverse range of amides can be synthesized by reacting 2-(carboxymethyl)-4-nitrobenzoic acid with primary or secondary amines. The use of coupling agents is generally preferred to facilitate amide bond formation. Direct synthesis of primary amides from carboxylic acids using urea (B33335) as a nitrogen source, catalyzed by agents like magnesium nitrate, presents a straightforward approach. googleapis.com

Table 1: Examples of Ester and Amide Derivatization Reactions

| Derivative Type | Reagents and Conditions | Product |

| Diethyl Ester | Ethanol, H₂SO₄ (catalytic), reflux | Diethyl 2-(carboxymethyl)-4-nitrobenzoate |

| Dibenzyl Ester | Benzyl (B1604629) alcohol, DCC, DMAP, CH₂Cl₂ | Dibenzyl 2-(carboxymethyl)-4-nitrobenzoate |

| Diamide | Ammonia, DCC, HOBt, DMF | 2-(Carboxymethyl)-4-nitrobenzamide |

| N,N'-Diethyl Amide | Diethylamine, HATU, DIPEA, DMF | N,N'-Diethyl-2-(carboxymethyl)-4-nitrobenzamide |

The two carboxylic acid groups of this compound can undergo dehydration to form either an intramolecular or intermolecular anhydride. Gentle heating of the corresponding dicarboxylic acid can lead to the formation of a cyclic anhydride. nbinno.com The formation of a cyclic anhydride from this compound would result in a seven-membered ring, which may be less favorable than five- or six-membered rings. Alternatively, intermolecular dehydration, often facilitated by reagents like acetic anhydride or oxalyl chloride, can produce a linear polymeric anhydride. google.com

Acid anhydrides are highly reactive acylating agents and can be used in a variety of subsequent transformations. They readily react with alcohols and amines to form esters and amides, respectively, often under milder conditions than the parent carboxylic acid. libretexts.org The anhydride of this compound could serve as a versatile intermediate for the introduction of various functional groups.

Transformations Involving the Aromatic Nitro Group

The nitro group on the aromatic ring is a key functional handle that can be transformed to introduce further molecular diversity.

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.netcabidigitallibrary.org Chemical reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective. google.com The choice of reducing agent is critical to ensure chemoselectivity, preserving the carboxylic acid functionalities.

The resulting amino group in 2-amino-4-(carboxymethyl)benzoic acid is a versatile site for further derivatization. It can undergo acylation, alkylation, arylation, and diazotization reactions to introduce a wide range of substituents. For example, acylation with various acid chlorides or anhydrides can yield a library of amide derivatives.

Table 2: Reduction of the Nitro Group and Subsequent Amine Functionalization

| Reaction | Reagents and Conditions | Product |

| Nitro Reduction | H₂, Pd/C, Ethanol | 2-Amino-4-(carboxymethyl)benzoic acid |

| N-Acetylation | Acetic anhydride, Pyridine | 2-(Acetylamino)-4-(carboxymethyl)benzoic acid |

| N-Benzoylation | Benzoyl chloride, Triethylamine | 2-(Benzoylamino)-4-(carboxymethyl)benzoic acid |

| Sulfonamide Formation | p-Toluenesulfonyl chloride, NaOH(aq) | 2-[(4-Methylphenyl)sulfonamido]-4-(carboxymethyl)benzoic acid |

The amino derivative of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the amino and carboxylic acid functionalities allows for intramolecular cyclization reactions to form fused ring systems.

For instance, condensation of 2-amino-4-(carboxymethyl)benzoic acid with appropriate reagents can lead to the formation of quinolones, benzodiazepines, and other heterocyclic structures of medicinal interest. nih.govnih.gov The specific heterocyclic system formed depends on the reaction conditions and the nature of the cyclizing agent. The synthesis of quinolin-4-ones can be achieved through the Camps cyclization of N-(2-acylaryl)amides, which can be derived from the amino-functionalized molecule. nih.gov Similarly, condensation with α-amino ketones or related compounds can pave the way for the synthesis of benzodiazepine (B76468) derivatives. wum.edu.pl

Side Chain Functionalization of the Carboxymethyl Moiety

The methylene (B1212753) group of the carboxymethyl moiety is activated by the adjacent carboxylic acid and the aromatic ring, making it susceptible to certain chemical modifications. These "active methylene compounds" can undergo deprotonation in the presence of a strong base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation reactions.

For example, reaction with alkyl halides in the presence of a suitable base could introduce substituents at the methylene position. Condensation reactions with aldehydes or ketones (e.g., Knoevenagel condensation) could also be explored to further elaborate the side chain. These modifications provide another avenue for creating a diverse library of derivatives from this compound.

Probing Structure-Reactivity Relationships through Hammett and Taft Analyses

The electronic influence of the nitro group and any additional substituents on the reactivity of this compound and its derivatives can be quantitatively assessed using linear free-energy relationships (LFERs), such as the Hammett and Taft equations.

The Hammett equation is particularly useful for understanding the effect of substituents on the aromatic ring on reaction rates and equilibria. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For this compound, the strong electron-withdrawing nature of the nitro group (a positive σ value) significantly impacts the acidity of the carboxylic acid groups and the reactivity of the benzene ring towards nucleophilic aromatic substitution. A Hammett analysis of reactions involving derivatives of this acid would likely show a large positive ρ value for reactions that are favored by electron-withdrawing groups, such as the deprotonation of the carboxylic acids or nucleophilic attack on the ring.

The Taft equation is used to separate polar, steric, and resonance effects, particularly in aliphatic systems. It can be applied to study the reactivity of the carboxymethyl side chain. The Taft equation is often expressed as:

log(k/k₀) = ρσ + δEs

where:

ρ* is the reaction constant for polar effects.

σ* is the polar substituent constant.

δ is the reaction constant for steric effects.

Es is the steric substituent constant.

By studying the rates of reactions such as the esterification of the carboxymethyl group with various alcohols, a Taft analysis could elucidate the relative importance of electronic and steric factors in the transition state.

Table 3: Illustrative Hammett and Taft Parameters This table provides representative data to illustrate the concepts.

| Parameter | Description | Illustrative Value/Observation for 4-Nitro Group |

|---|---|---|

| Hammett (σ) | Electronic effect of a substituent on an aromatic ring. | σ_p for -NO₂ is +0.78, indicating strong electron-withdrawing character. |

| Hammett (ρ) | Sensitivity of a reaction to substituent effects. | For the ionization of benzoic acids, ρ is positive, and the presence of the -NO₂ group significantly increases acidity. |

| Taft (σ)* | Polar effect of a substituent in an aliphatic system. | Would be relevant for substituents on the carboxymethyl chain. |

| Taft (Es) | Steric effect of a substituent in an aliphatic system. | Would be important in reactions sensitive to steric hindrance at the carboxymethyl group. |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of "2-(Carboxymethyl)-4-nitrobenzoic acid." Both ¹H and ¹³C NMR would provide critical information regarding the molecule's conformational preferences and the nature of intermolecular interactions, such as hydrogen bonding.

In an aprotic solvent, the acidic protons of the two carboxylic acid groups would be observable in the ¹H NMR spectrum, typically in the range of 10-13 ppm. The chemical shift of these protons is highly sensitive to the solvent environment and the extent of hydrogen bonding. The aromatic protons would exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the carboxymethyl substituent.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of protons, offering insights into the preferred spatial arrangement of the carboxymethyl and nitrobenzoic acid moieties. Furthermore, studying NMR spectra in different solvents can reveal the nature of solute-solvent interactions and their impact on the molecular conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Methylene (B1212753) (-CH₂) | 3.5 - 4.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 |

| Methylene (-CH₂) | 35 - 50 |

| Aromatic (Ar-C) | 120 - 150 |

Mass Spectrometry Techniques for Reaction Monitoring and Isotope Labeling Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₇NO₆.

Electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. Expected fragmentations would include the loss of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid groups, as well as cleavage of the bond between the methylene group and the aromatic ring.

Mass spectrometry is also a powerful technique for monitoring chemical reactions involving "this compound." By tracking the appearance of product ions and the disappearance of the reactant ion over time, reaction kinetics can be studied. Isotope labeling studies, where specific atoms in the molecule are replaced with heavier isotopes (e.g., ¹³C or ¹⁸O), can be employed to elucidate reaction mechanisms by tracing the pathways of the labeled atoms through the fragmentation processes in the mass spectrometer.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 225 | [M]⁺• (Molecular Ion) |

| 208 | [M-OH]⁺ |

| 180 | [M-COOH]⁺ |

| 179 | [M-NO₂]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Environment Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in "this compound" and the nature of intermolecular hydrogen bonding.

The FTIR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibrations of the carboxylic acid groups would appear as intense bands between 1680 and 1740 cm⁻¹. The position and shape of these bands are sensitive to the strength and nature of the hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The symmetric stretching of the nitro group is typically a strong Raman scatterer.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | FTIR |

| Carboxylic Acid | C=O stretch | 1680 - 1740 | FTIR, Raman |

| Nitro Group | Asymmetric N-O stretch | 1515 - 1560 | FTIR |

| Nitro Group | Symmetric N-O stretch | 1345 - 1385 | FTIR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 | FTIR, Raman |

X-ray Crystallography for Detailed Solid-State Structural Elucidation and Supramolecular Assembly

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "this compound." This technique would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

While "this compound" itself is achiral, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for the stereochemical analysis of any chiral derivatives that might be synthesized from it.

If a chiral center is introduced into the molecule, for example, by derivatization of one of the carboxylic acid groups with a chiral alcohol or amine, the resulting diastereomers or enantiomers would exhibit characteristic ECD and VCD spectra. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic environment of the chromophores and their spatial arrangement. VCD, the infrared counterpart of ECD, provides information on the stereochemistry based on the vibrational transitions of the molecule.

Theoretical calculations of ECD and VCD spectra for the different possible stereoisomers, compared with experimental spectra, would allow for the unambiguous assignment of the absolute configuration of the chiral derivatives.

Computational and Theoretical Investigations of 2 Carboxymethyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 2-(carboxymethyl)-4-nitrobenzoic acid. These calculations provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the presence of electron-withdrawing groups, namely the nitro group and two carboxylic acid groups, is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The aromatic ring and the carboxylic acid groups, rich in electrons, will contribute significantly to the HOMO. Theoretical calculations on similar nitrobenzoic acid derivatives suggest that the HOMO-LUMO gap would be indicative of a stable yet reactive molecule. mdpi.comresearchgate.netresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are estimations based on theoretical calculations of structurally similar compounds and may vary with different computational methods and basis sets.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com For this compound, the ESP map is predicted to show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their high electron density and propensity to act as hydrogen bond acceptors. nih.gov Conversely, positive potential regions (colored blue) are expected around the hydrogen atoms of the carboxylic acid groups, highlighting their acidic nature and ability to act as hydrogen bond donors. wuxiapptec.com This distribution of charge is crucial for understanding intermolecular interactions. researchgate.net

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

DFT calculations on similar molecules like 4-methyl-3-nitrobenzoic acid have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acids, the N-O stretching of the nitro group, and the C-H and C=C vibrations of the aromatic ring can be predicted. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.gov For this compound, the key aspects to investigate are the rotational freedom of the carboxymethyl and carboxylic acid groups relative to the benzene (B151609) ring.

MD simulations can reveal the preferred conformations of the molecule in different environments. researchgate.net In a vacuum, the molecule might adopt a more planar conformation to maximize conjugation. However, in a polar solvent like water, the solvent molecules will interact with the polar groups (carboxylic acids and nitro group), influencing the conformational landscape. nih.gov The carboxylic acid groups can form strong hydrogen bonds with water, affecting their orientation. These simulations can provide insights into the flexibility of the molecule and the energetic barriers between different conformations. grafiati.com

Reaction Pathway Exploration and Transition State Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method to explore reaction mechanisms, identify transition states, and calculate activation energies. nih.gov For this compound, DFT can be employed to study various potential reactions, such as esterification of the carboxylic acid groups or nucleophilic aromatic substitution.

For instance, in a hypothetical esterification reaction, DFT calculations could model the approach of an alcohol molecule to one of the carboxylic acid groups. The calculations would identify the transition state structure, where bonds are partially formed and broken, and determine the energy barrier for the reaction. eurjchem.com The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring, and DFT can quantify this effect on the activation energies of substitution reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. chitkara.edu.in While specific biological activity data for this compound is not available, QSAR methodologies can be discussed in the context of nitroaromatic compounds in general.

QSAR studies on nitroaromatic compounds have shown that descriptors such as the energy of the LUMO (E_LUMO), hydrophobicity (log P), and various electronic and steric parameters are often correlated with their biological effects. mdpi.comnih.gov For a hypothetical set of derivatives of this compound, a QSAR model could be developed to predict their interaction with a biological target. The model would likely indicate that modifications affecting the electronic properties of the nitro group or the hydrogen-bonding capacity of the carboxylic acid groups would significantly impact the biological activity. nih.gov

Table 2: Key Molecular Descriptors for QSAR Modeling of Nitroaromatic Compounds

| Descriptor | Description | Predicted Importance |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | High |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital, relates to electron-accepting ability. | High |

| Dipole Moment | A measure of the overall polarity of the molecule. | Medium |

| Molecular Weight | The mass of the molecule. | Low to Medium |

| Polar Surface Area | The surface area of polar atoms, related to membrane permeability. | High |

Prediction of Non-Covalent Interactions and Supramolecular Assemblies

The study of non-covalent interactions is crucial for understanding how this compound molecules interact with each other and with other molecules to form larger structures, known as supramolecular assemblies. nih.gov The functional groups present in the molecule—two carboxylic acids and a nitro group—are all capable of participating in strong non-covalent interactions.

The most significant interactions are expected to be hydrogen bonds. The carboxylic acid groups can act as both hydrogen bond donors (from the -OH group) and acceptors (from the C=O group). This can lead to the formation of hydrogen-bonded dimers or extended chains in the solid state. nih.gov The nitro group can also act as a hydrogen bond acceptor. Furthermore, π-π stacking interactions between the aromatic rings can contribute to the stability of the crystal lattice. rsc.org Computational methods can be used to predict the geometry and strength of these interactions, providing insights into the crystal packing and the formation of co-crystals with other molecules. tandfonline.comrsc.org

Applications in Specialized Chemical Synthesis and Materials Science

Utilization as a Building Block for Complex Organic Scaffolds and Natural Product Synthesis

2-(Carboxymethyl)-4-nitrobenzoic acid, also known by its synonym 4-nitrohomophthalic acid, possesses a unique combination of functional groups that make it a potentially valuable building block in organic synthesis. The presence of two carboxylic acid groups with different pKa values, an aromatic ring, and a nitro group offers multiple sites for chemical modification. This allows for regioselective reactions, a key consideration in the construction of complex molecular architectures.

The differential reactivity of the aliphatic and aromatic carboxylic acids can be exploited through selective esterification or amidation reactions, enabling the stepwise addition of different molecular fragments. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of transformations, including diazotization, acylation, and the formation of heterocyclic rings. The aromatic ring itself can undergo further substitution reactions, although the deactivating effect of the nitro and carboxyl groups must be considered. While this compound is commercially available as a synthetic intermediate, specific examples of its direct incorporation into the total synthesis of complex natural products are not prominently featured in major chemical literature databases. Its utility is therefore more broadly classified in the realm of a versatile starting material for the generation of more complex, substituted aromatic scaffolds.

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylic acid nature of this compound makes it a suitable candidate for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of one-, two-, or three-dimensional networks. The nitro group can also participate in coordination or, more commonly, influence the electronic properties of the resulting framework and provide a site for post-synthetic modification.

While the broader class of nitro-substituted benzoic acids has been extensively used in the construction of MOFs, showcasing applications in gas storage, separation, and catalysis, specific research detailing the use of this compound as the primary ligand is not widely reported. The geometric constraints imposed by the carboxymethyl group in addition to the aromatic carboxyl group would be expected to produce unique framework topologies. However, a comprehensive exploration of its coordination chemistry with a wide range of metal ions is not yet a focus of extensive research in the field.

Precursor for Advanced Polymeric Materials and Functional Oligomers

The bifunctional nature of this compound, owing to its two carboxylic acid groups, theoretically allows it to act as a monomer in condensation polymerization reactions to form polyesters and polyamides.

Incorporation into Polyimide and Polyester (B1180765) Architectures

For polyester synthesis, this compound could be reacted with diols. The resulting polyesters would contain a pendant nitro group, which could be used to tune the polymer's properties, such as its solubility, thermal stability, and potential for further functionalization. In the case of polyimides, the carboxylic acid groups would first need to be converted to a more reactive derivative, such as a dianhydride, before polymerization with a diamine. The presence of the nitro group could enhance the thermal and oxidative stability of the resulting polyimide. However, a review of the scientific and patent literature does not reveal significant research into the synthesis and characterization of polymers specifically derived from this compound.

Design of Photoactive and Electroactive Polymers

The nitro group is a strong electron-withdrawing group, and its incorporation into a polymer backbone can significantly impact the material's electronic properties. Polymers containing nitroaromatic moieties often exhibit interesting photoactive and electroactive behaviors, such as nonlinear optical properties or the ability to act as electron acceptors in organic electronic devices. While there is a broad interest in such materials, the specific use of this compound as a monomer for these applications has not been a prominent subject of investigation.

Application in Supramolecular Chemistry for Self-Assembly and Recognition Phenomena

The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, which are fundamental to self-assembly in supramolecular chemistry. In the solid state, it is expected that this molecule would form hydrogen-bonded dimers or more extended networks. The interplay of hydrogen bonding from the two distinct carboxylic acid groups and potential π-π stacking interactions of the aromatic rings could lead to the formation of well-defined supramolecular architectures. Furthermore, the nitro group can participate in weaker interactions, such as dipole-dipole and C-H---O hydrogen bonds, which can further direct the self-assembly process. Despite these possibilities, detailed crystallographic and solution-state studies on the self-assembly and molecular recognition properties of this compound are not extensively reported.

Development as a Chemical Probe or Fluorescence Reporter Molecule

A notable application of this compound is in the synthesis of chemical probes. For instance, it has been used as a starting material in the development of an activity-based probe for acyl-protein thioesterases. nih.gov In this context, the compound was reacted with 3-butyn-1-ol. nih.gov This reaction highlights the utility of the compound's reactive carboxylic acid groups for the covalent attachment of reporter or affinity tags. While the nitrobenzoic acid moiety itself is not fluorescent, its derivatives can be used as quenchers or as platforms for the attachment of fluorophores. The reduction of the nitro group to an amine provides a convenient chemical handle for the introduction of a fluorescent dye, allowing for the creation of tailored molecules for biological imaging and sensing applications.

Biological Interactions and Biochemical Pathway Investigations Strictly Excluding Dosage

Enzyme Inhibition and Activation Mechanisms

The structure of 2-(Carboxymethyl)-4-nitrobenzoic acid, featuring two carboxylic acid groups and a nitro group on a benzene (B151609) ring, suggests the potential for interaction with the active or allosteric sites of various enzymes. Carboxylic acid moieties are known to form hydrogen bonds and ionic interactions with amino acid residues in enzyme active sites, potentially leading to competitive or non-competitive inhibition. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule and its binding characteristics.

To understand the nature of any potential enzyme modulation by this compound, detailed kinetic studies would be necessary. These experiments would determine key parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) of an enzymatic reaction in the presence and absence of the compound. By analyzing these changes, researchers could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Table 1: Hypothetical Kinetic Parameters of an Enzyme in the Presence of this compound

| Inhibitor Concentration | Apparent K_m (μM) | Apparent V_max (μmol/min) | Inhibition Type |

| 0 | 50 | 100 | - |

| 10 μM | 100 | 100 | Competitive |

| 20 μM | 150 | 100 | Competitive |

This table is for illustrative purposes only and does not represent actual experimental data.

Should this compound be identified as an inhibitor or activator of a specific enzyme, its structure could serve as a scaffold for the rational design of more potent and selective modulators. Understanding the three-dimensional structure of the enzyme-ligand complex, for instance through X-ray crystallography or computational modeling, would be crucial. This structural information would allow for targeted modifications of the compound to enhance its binding affinity and specificity for the target enzyme.

Receptor Binding Profiling and Ligand-Target Interactions

Many physiological processes are mediated by the binding of ligands to specific receptors on the cell surface or within the cell. The structural features of this compound could potentially allow it to interact with various receptor types.

Competitive binding assays are a standard method to determine the affinity of a compound for a specific receptor. In such an assay, this compound would compete with a known radiolabeled ligand for binding to the receptor. The concentration of the compound that displaces 50% of the radiolabeled ligand (the IC_50 value) can be used to calculate its binding affinity (K_i).

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Known Ligand | IC_50 (nM) | Calculated K_i (nM) |

| Receptor X | Ligand Y | 500 | 250 |

| Receptor Z | Ligand A | >10,000 | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Co-crystallization of this compound with a target receptor or protein would provide invaluable atomic-level details of their interaction. The resulting crystal structure would reveal the specific amino acid residues involved in binding, the orientation of the compound within the binding pocket, and any conformational changes in the protein upon binding. This information is critical for understanding the mechanism of action and for the structure-based design of new molecules with improved properties.

Investigation of Metabolic Pathways and Biotransformation

The biotransformation of a xenobiotic compound like this compound is a critical determinant of its duration of action and potential for toxicity. The metabolic fate of this compound would likely involve phase I and phase II enzymatic reactions.

The nitro group is a key functional group that can undergo metabolic reduction, potentially leading to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. These reduction reactions are often catalyzed by nitroreductases found in both mammalian tissues and the gut microbiota. The carboxylic acid groups could potentially undergo conjugation reactions, such as glucuronidation or amino acid conjugation, which are common phase II metabolic pathways that increase water solubility and facilitate excretion.

Identifying the specific enzymes and pathways involved in the metabolism of this compound would require in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, as well as in vivo studies in animal models. The resulting metabolites would need to be identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo persistence of a compound. solvobiotech.com These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with hepatocytes, to simulate the metabolic processes that occur in the body. utsouthwestern.eduspringernature.com The rate of disappearance of the parent compound is monitored over time, usually by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). xenotech.com

For this compound, specific data from such studies, including its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes from various species, are not available in the public domain. Consequently, no metabolites of this compound have been identified or characterized.

Table 1: Hypothetical Data Table for In Vitro Metabolic Stability of this compound This table is for illustrative purposes only, as no specific data could be found in the literature.

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

Elucidation of Biotransformation Enzymes and Pathways

Biotransformation is the process by which a substance is chemically altered in the body, primarily by enzymes. nih.gov This process is divided into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). nih.gov Cytochrome P450 (CYP) enzymes are major players in Phase I metabolism. upol.cz

There is no published research identifying the specific enzymes responsible for the metabolism of this compound. Studies that would elucidate its biotransformation pathways, such as reaction phenotyping with specific CYP isoforms or recombinant enzymes, have not been reported. Therefore, it is unknown whether this compound undergoes significant Phase I or Phase II metabolism.

Cell-Based Assays for Mechanistic Cellular Response Studies

Cell-based assays are fundamental tools for investigating the biological effects of a compound on cellular functions, including gene expression, protein modulation, and signaling pathways. nuvisan.combmglabtech.com These assays can provide insights into a compound's mechanism of action.

A review of the scientific literature did not yield any studies that have utilized this compound in cell-based assays to examine its impact on cellular responses. There is no available data on its effects on gene expression profiles, its ability to modulate protein levels or activity, or its influence on specific cellular signaling pathways.

Table 2: Illustrative Table of Potential Cell-Based Assay Investigations for this compound This table is for illustrative purposes only, as no specific data could be found in the literature.

| Assay Type | Cell Line | Target Pathway/Process | Observed Effect |

|---|---|---|---|

| Gene Expression Profiling | Data not available | Data not available | Data not available |

| Protein Modulation (e.g., Western Blot) | Data not available | Data not available | Data not available |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a compound with its biological target. These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity.

As there is no identified biological target or reported biological activity for this compound, no SAR studies have been conducted. The exploration of how modifications to the carboxymethyl, nitro, and benzoic acid moieties of this compound influence its potential biological effects remains an uninvestigated area.

Environmental Fate and Degradation Studies of 2 Carboxymethyl 4 Nitrobenzoic Acid

Photodegradation Pathways and Kinetics in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process determining the fate of chemicals in the environment. This can occur through direct absorption of solar radiation (direct photolysis) or via reactions with photochemically generated reactive species like hydroxyl radicals (indirect photolysis). taylorfrancis.com

Aquatic Environments: In sunlit aquatic systems, 2-(Carboxymethyl)-4-nitrobenzoic acid, with its aromatic ring and nitro group, is expected to absorb ultraviolet (UV) radiation. The presence of chromophores (the nitro and carboxyl groups) suggests a potential for direct photolysis. The degradation kinetics can be influenced by factors such as pH, water depth, and the presence of dissolved organic matter, which can both sensitize and quench photoreactions. usgs.gov For instance, studies on 4-nitrobenzoic acid, a related compound, indicate it can undergo photolysis. nih.gov The process for nitroaromatic compounds can involve the reduction of the nitro group or cleavage of the aromatic ring. For other substituted benzoic acids, such as p-hydroxybenzoic acid, quantum yields have been determined to range from 8.62 to 81.43 L/einstein, varying with pH and temperature, indicating that photolysis can be a significant degradation pathway. nih.gov

| Compound | Environment | Degradation Process | Observed Rate/Lifetime | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic Acid | Atmospheric (vapor) | Reaction with •OH radicals | Estimated half-life of 27 days | nih.gov |

| 4-Nitroguaiacol | Aquatic (aqueous solution) | Direct Photolysis (solar simulator) | Lifetime of 125 hours (at low concentration) | frontiersin.orgresearchgate.net |

| 5-Nitroguaiacol | Aquatic (aqueous solution) | Direct Photolysis (solar simulator) | Lifetime of 167 hours (at low concentration) | frontiersin.orgresearchgate.net |

| p-Hydroxybenzoic Acid | Aquatic (aqueous solution) | Direct Photolysis (UV source) | Quantum yields of 8.62 - 81.43 L/einstein | nih.gov |

Biodegradation Mechanisms by Microbial Communities

Biodegradation is a key process for the complete mineralization of organic pollutants. Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon, nitrogen, and energy. dtic.mil The presence of the electron-withdrawing nitro group makes nitroaromatic compounds generally more resistant to oxidative degradation compared to their non-nitrated counterparts. nih.govasm.org

Bacteria have developed several strategies to metabolize nitroaromatic compounds. nih.gov These include:

Reductive Pathways: The nitro group is initially reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzoic acid derivative can then be further degraded. nih.gov

Oxidative Pathways: Dioxygenase or monooxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov The resulting catechols or protocatechuates are common intermediates that are subsequently funneled into central metabolism via ring cleavage. nih.gov

Partial Reduction and Rearrangement: In some cases, the nitro group is reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming the ring for cleavage. nih.gov

For this compound, a plausible pathway would involve initial attack by a dioxygenase, leading to dihydroxylation of the ring and subsequent removal of the nitro group as nitrite. Alternatively, a reductive pathway could convert the nitro group to an amino group, forming 4-amino-2-(carboxymethyl)benzoic acid, which would then be susceptible to further degradation. Strains of Pseudomonas, Burkholderia, Rhodococcus, and Bradyrhizobium are known to degrade a variety of nitroaromatic compounds and could potentially metabolize this compound. nih.govresearchgate.netnih.gov

| Enzyme Type | Reaction Catalyzed | Example Substrate | Microbial Source (Genus) | Reference |

|---|---|---|---|---|

| Nitroreductase | Reduction of nitro group to amino group | Nitrobenzenes, Nitrotoluenes | Pseudomonas, Mycobacterium | nih.gov |

| Nitrobenzene Dioxygenase | Dihydroxylation of the aromatic ring | Nitrobenzene | Comamonas | nih.gov |

| Nitrophenol Monooxygenase | Hydroxylation and elimination of nitrite | Nitrophenols | Burkholderia | nih.gov |

| 5-Nitrosalicylic Acid Dioxygenase | Aromatic ring cleavage without nitro group removal | 5-Nitrosalicylic acid | Bradyrhizobium | nih.gov |

Sorption and Mobility in Soil and Water Matrices

Sorption to soil and sediment particles is a primary factor controlling the transport, bioavailability, and ultimate fate of organic chemicals in the environment. dntb.gov.ua The mobility of this compound will be governed by its chemical properties and the characteristics of the soil or sediment matrix. mdpi.com

Key factors influencing its sorption include:

Soil pH and Compound pKa: As a dicarboxylic acid, this compound has two acidic protons. Its pKa values will determine its ionization state at environmentally relevant pHs. Like 4-nitrobenzoic acid (pKa of 3.44), it is expected to be predominantly in its anionic (deprotonated) form in most soils and natural waters (pH 5-9). nih.gov Anionic compounds generally exhibit greater mobility in soils because they are repelled by the negatively charged surfaces of clay minerals and organic matter. nih.gov

Soil Organic Matter (SOM): While electrostatic repulsion may limit sorption to some extent, interactions with SOM can still occur through mechanisms like hydrogen bonding or van der Waals forces. For some aromatic acids, SOM is a significant sorbent. mdpi.com

Clay and Mineral Content: The type and amount of clay minerals and metal oxides (e.g., iron and aluminum oxides) can influence sorption. At low pH, some mineral surfaces can become positively charged, providing sites for anionic sorption. capes.gov.br

Given its expected anionic nature under typical environmental conditions, this compound is predicted to have moderate to high mobility in soils, particularly those with low organic matter and oxide content. This high mobility increases the potential for leaching into groundwater.

| Compound | Sorption Coefficient Type | Value Range | Comments | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic Acid | Koc (estimated) | ~250 L/kg | Indicates moderate mobility. | nih.gov |

| Benzoic Acid | Kd | 0.71 - 1.25 L/kg | Sorption is non-linear and increases with higher clay and organic matter content. | capes.gov.br |

| Sulfamethazine (anionic form) | Kd | Decreases with increasing pH | Demonstrates the effect of pH on anionic compound sorption. | nih.gov |

Kd: Soil-water distribution coefficient; Koc: Organic carbon-normalized sorption coefficient.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Applications

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remove persistent organic pollutants from water and wastewater. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to CO₂, water, and inorganic salts. wikipedia.orgnumberanalytics.com

Common AOPs applicable to the degradation of this compound include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺ or Fe³⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton). Studies on 4-nitrobenzoic acid have shown that the photo-Fenton process is effective, with optimal degradation occurring at acidic pH (around 3.5). aip.org

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a clean and effective method for generating hydroxyl radicals for water treatment. mdpi.com

Ozonation: Ozone (O₃) can react directly with organic molecules or decompose to form hydroxyl radicals, particularly at high pH. mdpi.com

A comparative study on benzoic acid and 4-nitrobenzoic acid found that the Fenton process was highly effective for both. aip.org The presence of the nitro group in 4-nitrobenzoic acid influenced the optimal conditions, but significant degradation was achieved. aip.org It is expected that AOPs would be an effective remediation strategy for water contaminated with this compound. However, a key consideration is the potential formation of nitrated intermediate byproducts, which can sometimes be more toxic than the parent compound. mostwiedzy.pl

| Compound | AOP Method | Optimal pH | Optimal Reagent Conditions | Reference |

|---|---|---|---|---|

| Benzoic Acid | Photo-Fenton | 3.5 | [Fe²⁺] = 7 ppm; Molar ratio [H₂O₂]/[BA] = 5.0 | aip.org |

| 4-Nitrobenzoic Acid | Photo-Fenton-like | 3.5 | [Fe³⁺] = 4 ppm; Molar ratio [H₂O₂]/[4-NBA] = 1.5 | aip.org |

Mechanistic Ecotoxicological Investigations at the Molecular and Cellular Level

There is no specific ecotoxicological data available for this compound. Therefore, potential hazards must be inferred from data on analogous compounds, primarily 4-nitrobenzoic acid. Nitroaromatic compounds as a class are known to pose health and environmental risks. asm.org

Predicted Toxicity Profile:

Acute Toxicity: 4-Nitrobenzoic acid has a reported oral LD₅₀ of 1960 mg/kg in rats, indicating moderate acute toxicity if ingested. wikipedia.orgcarlroth.com